molecular formula C29H39Cl2FN4O4S B1665950 Ambamustine CAS No. 85754-59-2

Ambamustine

Cat. No.: B1665950
CAS No.: 85754-59-2
M. Wt: 629.6 g/mol
InChI Key: XPGDODOEEWLHOI-GSDHBNRESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ambamustine is synthesized through a series of chemical reactions involving the introduction of alkylating groups to a phenylalanine derivative. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce large quantities of the compound. This process requires stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure consistent quality and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ambamustine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include alkylated DNA adducts, oxidized or reduced derivatives of this compound, and substituted analogs with modified functional groups .

Mechanism of Action

Ambamustine exerts its effects primarily through alkylation and interstrand cross-linkage of DNA. This process involves the formation of covalent bonds between the alkyl groups of this compound and the nucleophilic sites on DNA bases. The resulting cross-links prevent the separation of DNA strands, thereby inhibiting replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets of this compound include guanine and adenine bases in DNA .

Properties

CAS No.

85754-59-2

Molecular Formula

C29H39Cl2FN4O4S

Molecular Weight

629.6 g/mol

IUPAC Name

ethyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C29H39Cl2FN4O4S/c1-3-40-29(39)25(11-16-41-2)34-28(38)26(35-27(37)24(33)18-20-7-9-22(32)10-8-20)19-21-5-4-6-23(17-21)36(14-12-30)15-13-31/h4-10,17,24-26H,3,11-16,18-19,33H2,1-2H3,(H,34,38)(H,35,37)/t24-,25-,26-/m0/s1

InChI Key

XPGDODOEEWLHOI-GSDHBNRESA-N

Isomeric SMILES

CCOC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC(=CC=C1)N(CCCl)CCCl)NC(=O)[C@H](CC2=CC=C(C=C2)F)N

SMILES

CCOC(=O)C(CCSC)NC(=O)C(CC1=CC(=CC=C1)N(CCCl)CCCl)NC(=O)C(CC2=CC=C(C=C2)F)N

Canonical SMILES

CCOC(=O)C(CCSC)NC(=O)C(CC1=CC(=CC=C1)N(CCCl)CCCl)NC(=O)C(CC2=CC=C(C=C2)F)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(4-fluorophenyl)Ala-3-(3-bis(2-chloroethyl)aminophenyl)Ala-Met ethyl ester
3-(4-fluorophenyl)alanyl-3-(3-bis(2-chloroethyl)aminophenyl)alanyl-methionine ethyl ester
ambamustine
PTT 119
PTT-119
PTT.119

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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